molecular formula C14H13N5O3 B2357032 ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 1370592-91-8

ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2357032
CAS RN: 1370592-91-8
M. Wt: 299.29
InChI Key: ZKBAGZOZTVKRPR-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-oxadiazole and 1,2,3-triazole, both of which are heterocyclic compounds containing nitrogen and oxygen atoms. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The specific structure of this compound would depend on the arrangement of its atoms and the bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Both 1,2,4-oxadiazole and 1,2,3-triazole rings can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and can also be determined experimentally .

Scientific Research Applications

Synthesis and Catalysis

Ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate and its derivatives have been synthesized and used in various chemical reactions. For instance, they have been utilized as ligands in the preparation of palladium(II) complexes, which act as high-turnover-number catalysts for C-C cross-coupling reactions under green chemistry conditions (Bumagin et al., 2018).

Antibacterial Activity

Some derivatives of this compound exhibit antibacterial properties. A study synthesized various azole derivatives from related compounds and found that some of these compounds showed good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Antimicrobial and Antiviral Activity

The compound and its related structures have been evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds possess good to moderate antimicrobial activity against various test microorganisms, and a few exhibited antiurease and antilipase activity (Başoğlu et al., 2013).

Antioxidative Activity

Derivatives of this compound have also been synthesized for their potential antioxidative properties. For example, S-substituted derivatives of related triazole-thiones were evaluated for free radical scavenging activity, with some showing excellent antioxidant activity (Tumosienė et al., 2014).

Tuberculostatic Activity

This compound analogs have been developed and evaluated for their tuberculostatic activity, contributing to the search for effective treatments against tuberculosis (Titova et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other properties. Appropriate safety precautions should be taken when handling any chemical compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

ethyl 3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-3-21-14(20)13-15-12(17-22-13)11-8-19(18-16-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBAGZOZTVKRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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